Product packaging for 8-Chloro-1-methylimidazo[1,5-a]pyrazine(Cat. No.:CAS No. 1340877-38-4)

8-Chloro-1-methylimidazo[1,5-a]pyrazine

Cat. No.: B1393624
CAS No.: 1340877-38-4
M. Wt: 167.59 g/mol
InChI Key: LNSXOANLIQAKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloro-1-methylimidazo[1,5-a]pyrazine (CAS: 1340877-38-4) is a heterocyclic compound with the molecular formula C₇H₆ClN₃. Its structure comprises an imidazo[1,5-a]pyrazine core substituted with a chlorine atom at position 8 and a methyl group at position 1 . This compound belongs to the imidazo[1,5-a]pyrazine family, a class of nitrogen-containing heterocycles known for their broad pharmacological activities, including kinase inhibition (e.g., BTK, Lck) and central nervous system (CNS) modulation via phosphodiesterase 10 (PDE10) inhibition . The synthesis of such derivatives often involves multistep processes, including cyclization and Suzuki coupling, as seen in related compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1393624 8-Chloro-1-methylimidazo[1,5-a]pyrazine CAS No. 1340877-38-4

Properties

IUPAC Name

8-chloro-1-methylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-6-7(8)9-2-3-11(6)4-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSXOANLIQAKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-methylimidazo[1,5-a]pyrazine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3-nitropyridine with methylamine followed by cyclization can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-methylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-1-methylimidazo[1,5-a]pyrazine has been studied for its potential as an inhibitor of phosphodiesterase (PDE) enzymes. Specifically, it has been linked to the inhibition of PDE10, which plays a significant role in central nervous system disorders such as schizophrenia and cognitive deficits. The compound's ability to modulate neurotransmitter systems makes it a candidate for treating psychotic disorders .

Material Science

The unique structural properties of this compound lend themselves to applications in material sciences. Its photophysical characteristics make it suitable for use as a fluorophore in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to form stable crystals enhances its utility in solid-state applications.

Case Studies

StudyFocusFindings
Capuano et al., 2002PDE InhibitionDemonstrated that imidazo derivatives can effectively inhibit PDE10, suggesting therapeutic potential for CNS disorders .
Recent Review on AntimicrobialsAntibacterial ActivityHighlighted the effectiveness of imidazo compounds against bacterial strains, indicating a pathway for developing new antibiotics .
Material Science ReviewPhotophysical PropertiesDiscussed the potential of pyrazine derivatives in OLED applications due to their unique light-emitting properties .

Mechanism of Action

The mechanism of action of 8-Chloro-1-methylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyrazine Derivatives

Compound Name Core Structure Key Substituents Biological Target IC₅₀/Potency Key References
8-Chloro-1-methylimidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine 8-Cl, 1-CH₃ PDE10 (CNS disorders) Not reported
8-Amino-imidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine 8-NH₂ BTK (Rheumatoid arthritis) Sub-nanomolar potency
Acalabrutinib Dihydroimidazo[1,5-a]pyrazine 8-Amino, 3-substituted BTK (Oncology) IC₅₀ = 3 nM
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo[1,5-a]quinoxaline Alkyl chains (C₄–C₅) TLR7 (Immunomodulation) IC₅₀ = 8.2–10 µM
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 4-Cl, 1-CH₃ Undisclosed Not reported

Key Observations:

Substituent Effects on Target Specificity: The 8-chloro and 1-methyl groups in this compound are critical for PDE10 inhibition, as seen in CNS drug development . In contrast, 8-amino substitution (e.g., in acalabrutinib) enhances BTK inhibition by enabling covalent interactions with Cys481 . Pyrazolo[1,5-a]quinoxaline derivatives with C₄–C₅ alkyl chains exhibit TLR7 antagonism, highlighting the role of hydrophobic substituents in receptor binding .

Scaffold Flexibility: Imidazo[1,5-a]pyrazine derivatives (e.g., acalabrutinib) demonstrate reversible or irreversible kinase inhibition depending on substituents, while pyrazolo[1,5-a]quinoxalines lack kinase activity but show TLR7 specificity .

Key Observations:

Efficiency vs. Diversity :

  • One-pot syntheses (e.g., triazolopyrazines) achieve high yields (70–90%) but face regioselectivity issues with bulky substrates .
  • Traditional multistep routes for 8-chloro derivatives (40–60% yield) are less efficient but allow precise substitution patterns .

Regioselective Challenges :

  • Methylation at position 3 (e.g., 8-Chloro-3-methylimidazo[1,5-a]pyrazine) requires cryogenic conditions (-78°C) and inert atmospheres to prevent side reactions .

Table 3: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Storage Conditions Safety Notes
This compound 171.60 1.8 Low RT, inert atmosphere H302 (Oral toxicity)
8-Chloroimidazo[1,5-a]pyrazine 153.57 1.5 Moderate 2–8°C, inert atmosphere H315/H319 (Skin/eye irritation)
Acalabrutinib 465.51 3.2 Low (DMSO-soluble) -20°C, dry None reported

Key Observations:

  • Lipophilicity : Higher logP values (e.g., acalabrutinib, logP = 3.2) correlate with improved membrane permeability but reduced aqueous solubility .
  • Safety : Chlorinated imidazopyrazines (e.g., this compound) often require careful handling due to oral toxicity risks (H302) .

Biological Activity

8-Chloro-1-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 1st position of the imidazo[1,5-a]pyrazine ring. This unique substitution pattern influences its chemical reactivity and biological properties. The compound is classified under imidazo[1,5-a]pyridine derivatives, which are known for their versatility in chemical reactions and biological interactions .

Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which play a critical role in synaptic transmission and plasticity in the central nervous system . This modulation can influence neuronal excitability and has implications for treating neurological disorders.

Biological Pathways
The compound's mechanism involves disrupting protein-protein interactions between transmembrane AMPAR regulatory proteins and ion channel subunits, leading to altered calcium flux in neuronal cells. This action is significant in developing treatments for conditions such as epilepsy .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against intracellular amastigotes of Leishmania species, showing promising results with selectivity indices that suggest potential therapeutic benefits .

Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Its structural features allow it to interact with key enzymes involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study Findings Methodology
Study 1 Demonstrated selective inhibition of AMPARs leading to seizure protection in animal modelsIn vivo studies using corneal kindling models
Study 2 Showed significant antimicrobial activity against Leishmania with low cytotoxicityIC50 measurements on macrophage cell lines
Study 3 Investigated anticancer effects on various cell lines with mechanisms involving apoptosisCell viability assays and flow cytometry analysis

Q & A

Basic: What are the common synthetic routes for 8-Chloro-1-methylimidazo[1,5-a]pyrazine and its derivatives?

Methodological Answer:
The synthesis typically involves cyclization or multicomponent reactions. For example:

  • Multicomponent Groebke-Blackburn-Bienaymé reactions using diaminopyrazines and aldehydes under mild conditions (e.g., 50–80°C, catalytic acetic acid) yield imidazo[1,5-a]pyrazine scaffolds .
  • Halogenation post-cyclization : Chlorination at position 8 can be achieved using POCl₃ or other chlorinating agents after forming the core structure. highlights the use of dichloromethane and triethylamine as solvents for halogenation steps .
  • Recrystallization from ethanol or dichloromethane is often employed to purify intermediates .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns (e.g., deuterated DMSO or CDCl₃ as solvents) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., ESI-HRMS with [M+H]+ ions, as in , which reported a deviation of <0.0003 Da) .
  • HPLC : Purity assessment (≥98% purity criteria, as specified in ) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : For resolving ambiguous structures (e.g., crystal structures in validated bond angles and torsion angles) .

Basic: What biological activities have been reported for imidazo[1,5-a]pyrazine derivatives?

Methodological Answer:

  • Acetylcholinesterase (AChE) inhibition : Derivatives with piperazine substitutions (e.g., 8-(piperazin-1-yl) analogs) showed moderate AChE inhibition (IC₅₀ ~10–50 μM) in Alzheimer’s disease models .
  • Antioxidant activity : Radical scavenging assays (e.g., DPPH or ABTS) revealed IC₅₀ values comparable to ascorbic acid in some analogs .
  • Antimicrobial potential : Structural analogs with electron-withdrawing groups (e.g., nitro or chloro) demonstrated activity against Gram-positive bacteria .

Advanced: How can researchers optimize reaction yields for halogenated derivatives?

Methodological Answer:

  • Temperature control : Lower temperatures (0–5°C) during chlorination reduce side reactions like over-halogenation .
  • Catalyst screening : Lewis acids (e.g., FeCl₃) or iodine catalysts improve regioselectivity in bromination/iodination .
  • By-product mitigation : Use scavengers like silica gel or activated carbon during workup to adsorb impurities .
  • Computational guidance : Transition-state modeling (e.g., DFT calculations) predicts favorable reaction pathways, reducing trial-and-error experimentation .

Advanced: How to resolve contradictions between in vitro biological activity and computational predictions?

Methodological Answer:

  • Replicate assays : Confirm in vitro results across multiple cell lines (e.g., SH-SY5Y for neuroactivity) to rule out variability .
  • Docking refinement : Adjust force fields in molecular docking (e.g., AutoDock Vina) to account for solvation effects or protein flexibility .
  • Metabolic stability testing : Use liver microsomes to assess if poor in vitro activity stems from rapid metabolic degradation .

Advanced: What strategies guide structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

  • Position-specific substitutions :
    • Position 8 : Chloro or bromo groups enhance lipophilicity and target binding ( ) .
    • Position 1 : Methyl groups improve metabolic stability compared to bulkier substituents .
  • Bioisosteric replacement : Replace chloro with trifluoromethyl to evaluate electronic effects without steric disruption .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Advanced: How to address purification challenges caused by reaction by-products?

Methodological Answer:

  • Chromatographic techniques :
    • Flash chromatography : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate polar by-products .
    • Preparative HPLC : For closely eluting impurities, employ C18 columns with 0.1% TFA modifiers .
  • Recrystallization optimization : Test solvent pairs like ethanol/water or DCM/heptane to maximize crystal yield .
  • Mass-directed purification : LC-MS systems isolate target masses in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-1-methylimidazo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Chloro-1-methylimidazo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.